N-(2,4-dimethylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide

Description

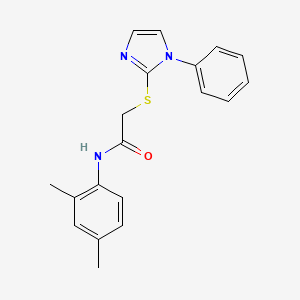

N-(2,4-dimethylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide is a synthetic acetamide derivative featuring a 2,4-dimethylphenyl group attached to the acetamide nitrogen and a sulfanyl-linked 1-phenylimidazol-2-yl moiety. Acetamides are widely studied for their diverse applications, including antimicrobial, antifungal, and herbicidal activities, owing to their ability to interact with biological targets via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c1-14-8-9-17(15(2)12-14)21-18(23)13-24-19-20-10-11-22(19)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJMUURIEPTEDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide is a synthetic compound with a unique chemical structure that combines an imidazole ring and a sulfanylacetamide moiety. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of N-(2,4-dimethylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide is , with a molecular weight of approximately 337.4 g/mol. The structural features include:

- Imidazole Ring : Common in many biologically active molecules, enhancing interaction with biological targets.

- Sulfanyl Group : May improve solubility and bioavailability.

- Dimethyl-substituted Phenyl Group : Provides hydrophobic characteristics which can influence biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Antimicrobial Activity : The presence of the imidazole and sulfanyl groups may contribute to the inhibition of bacterial growth.

- Anticancer Properties : Studies have suggested that imidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

Table 1: Comparison of Biological Activities

| Compound Name | Structural Features | Notable Biological Activities |

|---|---|---|

| N-(2,4-dimethylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide | Imidazole ring, sulfanyl group | Antimicrobial, anticancer |

| 1H-Imidazo[4,5-b]pyridine | Imidazole fused with pyridine | Anticancer properties |

| Thioacetamide | Acetamide with a sulfur atom | Antibacterial activity |

Case Studies and Research Findings

- Antimicrobial Activity : A study conducted on various imidazole derivatives demonstrated that compounds similar to N-(2,4-dimethylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.

- Anticancer Research : In vitro studies have shown that imidazole-based compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. For example, a derivative with an imidazole core was found to inhibit the proliferation of breast cancer cells by inducing oxidative stress.

- Quantitative Structure–Activity Relationship (QSAR) : Research has utilized QSAR models to predict the biological activity of compounds based on their structural features. These models suggest that modifications in the phenyl group or imidazole ring can significantly alter the compound's potency against specific biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a) N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl)

- Structure : Features a 2,6-dimethylphenyl group and a methoxy-oxazolidinyl substituent.

- Application : Used as a fungicide (oomycete-specific) due to its inhibition of RNA polymerase .

- The sulfanyl-imidazole moiety could introduce additional π-π stacking interactions absent in oxadixyl’s oxazolidinyl group.

b) N-(2,4-dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide (Mefluidide)

- Structure : Contains a trifluoromethylsulfonyl (CF3SO2) group on the phenyl ring.

- Application : Acts as a plant growth regulator by inhibiting cell division .

Heterocyclic Modifications and Crystallographic Behavior

a) 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Structure : Dichlorophenyl and thiazolyl substituents.

- Crystallography : Exhibits a 61.8° dihedral angle between aromatic planes, forming inversion dimers via N–H⋯N hydrogen bonds .

- Comparison : The target compound’s imidazole ring (vs. thiazole) may alter hydrogen-bonding patterns and crystal packing. The sulfanyl linker could increase conformational flexibility compared to the rigid thiazole-acetamide bond.

b) 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

- Structure : Combines dichlorophenyl and pyrazolone groups.

- Application : Demonstrated antibacterial activity in structural studies .

- Comparison: The pyrazolone ring in this analog provides a keto-enol tautomerism, which is absent in the target compound’s imidazole system. This difference could influence solubility and bioavailability.

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Structural Flexibility : The sulfanyl linker in the target compound may enhance adaptability in binding to variable enzyme active sites compared to rigid analogs like oxadixyl .

- Crystallographic Behavior: The absence of strong hydrogen-bonding motifs (e.g., pyrazolone’s keto-enol system) might result in less stable crystal lattices, impacting formulation stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.